molecular formula C7H4F3N3O2 B14905882 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B14905882
M. Wt: 219.12 g/mol
InChI Key: SBLWHGVYDDVTLD-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one with suitable reagents to form the imidazo[1,2-a]pyrimidine ring system . The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the trifluoromethyl group.

    Imidazo[1,2-a]pyrimidine: Similar core structure with different substituents.

    Trifluoromethyl-substituted heterocycles: Compounds with trifluoromethyl groups attached to various heterocyclic cores.

Uniqueness

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is unique due to the presence of both the trifluoromethyl group and the imidazo[1,2-a]pyrimidine core. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H4F3N3O2

Molecular Weight

219.12 g/mol

IUPAC Name

7-(trifluoromethyl)-1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione

InChI

InChI=1S/C7H4F3N3O2/c8-7(9,10)3-1-5(15)13-2-4(14)12-6(13)11-3/h1H,2H2,(H,11,12,14)

InChI Key

SBLWHGVYDDVTLD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC(=CC(=O)N21)C(F)(F)F

Origin of Product

United States

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